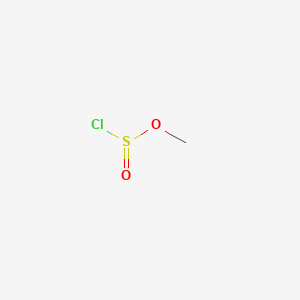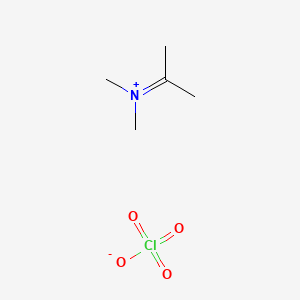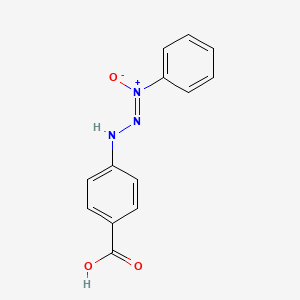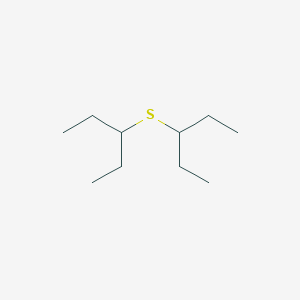
Chlorosulfurous acid, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorosulfurous acid, methyl ester, also known as methyl chlorosulfite, is an organic compound with the molecular formula CH₃OSO₂Cl. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is often utilized in various chemical reactions due to its ability to introduce the chlorosulfonyl group into organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
Chlorosulfurous acid, methyl ester can be synthesized through the reaction of methanol with chlorosulfonic acid. The reaction typically proceeds as follows: [ \text{CH}_3\text{OH} + \text{ClSO}_3\text{H} \rightarrow \text{CH}_3\text{OSO}_2\text{Cl} + \text{H}_2\text{O} ]
This reaction is usually carried out under controlled conditions to prevent the decomposition of the product. The reaction mixture is often cooled to maintain a low temperature, and the product is purified through distillation.
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous addition of methanol to a solution of chlorosulfonic acid. The reaction is conducted in a reactor equipped with cooling systems to manage the exothermic nature of the reaction. The product is then separated and purified using distillation techniques.
化学反应分析
Types of Reactions
Chlorosulfurous acid, methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form methanol and chlorosulfuric acid.
Substitution: Can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Substitution: Common nucleophiles include amines, alcohols, and thiols. These reactions often require a base such as pyridine to neutralize the hydrochloric acid formed.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
Hydrolysis: Methanol and chlorosulfuric acid.
Substitution: Various substituted products depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
科学研究应用
Chlorosulfurous acid, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and synthesis.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of chlorosulfurous acid, methyl ester involves the introduction of the chlorosulfonyl group into organic molecules. This group is highly reactive and can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.
相似化合物的比较
Similar Compounds
Chlorosulfonic acid: Similar in structure but lacks the methyl ester group.
Sulfuryl chloride: Contains a sulfur-chlorine bond but does not have the ester functionality.
Methanesulfonyl chloride: Similar in reactivity but has a different functional group.
Uniqueness
Chlorosulfurous acid, methyl ester is unique due to its combination of the chlorosulfonyl group and the methyl ester functionality. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
chlorosulfinyloxymethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3ClO2S/c1-4-5(2)3/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSHRNZTQWDMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432480 |
Source


|
| Record name | Chlorosulfurous acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13165-72-5 |
Source


|
| Record name | Chlorosulfurous acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-({[2-(Pyridin-2-yl)ethyl]sulfanyl}methyl)pyridine](/img/structure/B14729806.png)

![6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B14729821.png)
![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2'-methyl-](/img/structure/B14729844.png)
![n-[(2-Chlorophenyl)carbamoyl]octadecanamide](/img/structure/B14729852.png)
